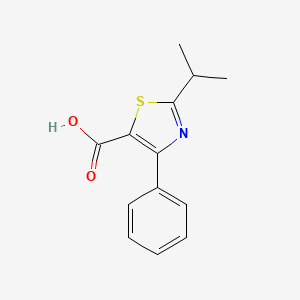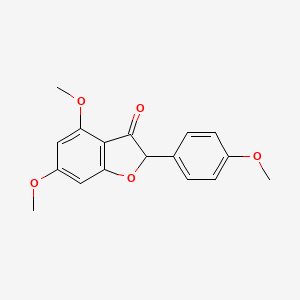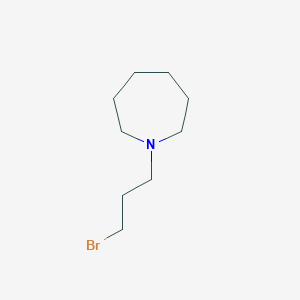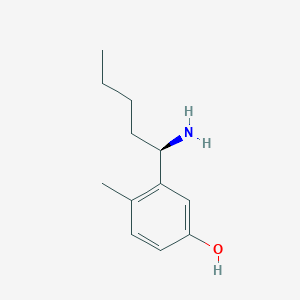
6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family This compound is characterized by the presence of chlorine and fluorine atoms at the 6th and 5th positions, respectively, and an isopropyl group at the 3rd position The pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorouracil and isopropylamine.
Chlorination: The 6th position of the pyrimidine ring is chlorinated using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Isopropylation: The isopropyl group is introduced at the 3rd position through a nucleophilic substitution reaction using isopropylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
化学反应分析
Types of Reactions
6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学研究应用
6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.
作用机制
The mechanism of action of 6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby interfering with metabolic pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A widely used anticancer drug with a similar pyrimidine structure.
6-Chlorouracil: A compound with a chlorine atom at the 6th position but lacking the fluorine and isopropyl groups.
3-Isopropyluracil: A compound with an isopropyl group at the 3rd position but lacking the chlorine and fluorine atoms.
Uniqueness
6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione is unique due to the combination of chlorine, fluorine, and isopropyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C7H8ClFN2O2 |
|---|---|
分子量 |
206.60 g/mol |
IUPAC 名称 |
6-chloro-5-fluoro-3-propan-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8ClFN2O2/c1-3(2)11-6(12)4(9)5(8)10-7(11)13/h3H,1-2H3,(H,10,13) |
InChI 键 |
XGROCIFCOAPOKB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=O)C(=C(NC1=O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


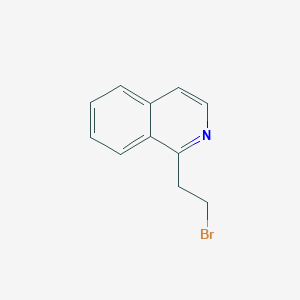
![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
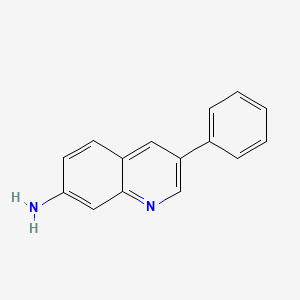
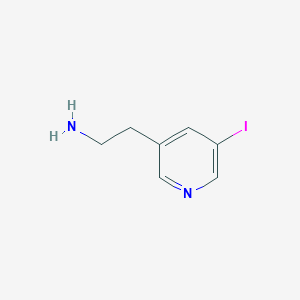
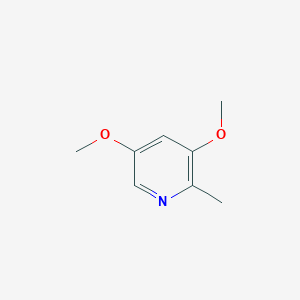
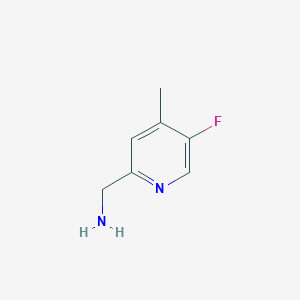
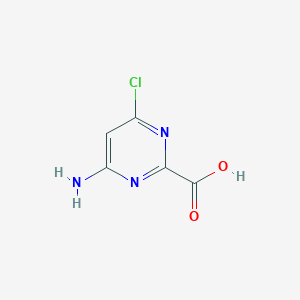
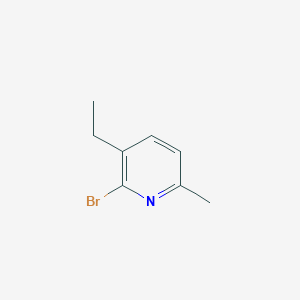
![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
![2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)
